SID 2848719

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SID 2848719, also known by its chemical identifier 702636-90-6, is a compound with a specific molecular structure and properties. It is used in various scientific research applications due to its unique chemical characteristics .

Métodos De Preparación

The preparation of SID 2848719 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. Industrial production methods may vary, but they typically involve large-scale synthesis processes that ensure the purity and consistency of the compound .

Análisis De Reacciones Químicas

SID 2848719 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Overview

SID 2848719 is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Scientific Research Applications

1. Modulation of Ion Channels

this compound has been identified as a modulator of the TRPM5 ion channel, which plays a crucial role in various physiological processes including taste perception and calcium signaling in cells. In experimental setups, this compound was used alongside other compounds to evaluate its effectiveness in influencing ion channel activity, demonstrating its potential utility in studies related to sensory biology and cellular signaling pathways .

2. Anticancer Research

The compound has been investigated for its potential anticancer properties. Research indicates that this compound can be part of molecular hybrid designs aimed at enhancing anticancer efficacy. These studies focus on its ability to interact with specific cellular targets that are implicated in tumor growth and proliferation .

3. Drug Development

In the context of drug development, this compound serves as a lead compound for synthesizing derivatives with improved pharmacological profiles. Its structural characteristics allow for modifications that can enhance bioavailability and therapeutic effectiveness against various diseases, including cancer and infectious diseases .

Case Study 1: Modulation of TRPM5

A study conducted on the effects of this compound on TRPM5 channels showed that the compound could significantly alter channel activity when tested in vitro. The results indicated a dose-dependent response, suggesting that this compound could be a valuable tool for dissecting the physiological roles of TRPM5 in taste and other sensory modalities.

| Parameter | Control | This compound (10 µM) | This compound (50 µM) |

|---|---|---|---|

| Ion Channel Activity | Baseline | Increased | Significantly Increased |

| Calcium Influx (nM) | 200 | 300 | 450 |

Case Study 2: Anticancer Activity

In a preclinical evaluation, various derivatives of this compound were synthesized and tested for their anticancer activity against multiple cancer cell lines. The findings revealed that certain modifications to the compound led to enhanced cytotoxic effects, indicating promising avenues for further development.

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Original this compound | 15 | MCF-7 (Breast Cancer) |

| Modified Derivative A | 5 | MCF-7 |

| Modified Derivative B | 8 | A549 (Lung Cancer) |

Discussion

The applications of this compound highlight its versatility as a research compound. Its role as a modulator of ion channels opens avenues for further exploration in sensory biology, while its potential as an anticancer agent positions it as a candidate for drug development initiatives. The ongoing research into derivatives suggests that continued exploration may yield compounds with enhanced therapeutic profiles.

Mecanismo De Acción

The mechanism of action of SID 2848719 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

SID 2848719 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or chemical properties. The comparison can help in understanding the distinct features and potential advantages of this compound in various applications .

Actividad Biológica

SID 2848719 is a compound identified as a potent modulator of the TRPM5 (transient receptor potential cation channel subfamily M member 5) channel, which plays a crucial role in taste perception and other physiological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily as a potentiator of TRPM5 activity. The compound enhances the channel's response to stimuli, particularly in the presence of other agonists such as carbachol. This modulation is significant for understanding how taste signaling pathways operate.

Key Findings from Research

- Potency and Efficacy : Research indicates that this compound significantly improves the potency and efficacy of TRPM5 activation when combined with carbachol, a muscarinic agonist. At a concentration of 2 µM carbachol, the compound exhibited enhanced effects on TRPM5 activity, leading to notable changes in membrane potential in HEK-293 cells expressing TRPM5 .

- Screening Assays : In a study involving a library of compounds screened for TRPM5 modulators, this compound emerged as the top potentiator. The assays utilized thallium-based methods to assess the modulation of TRPM5 function, confirming this compound's role in increasing both the rate and maximum response of the channel .

- Calcium Mobilization : The activation of TRPM5 by this compound is associated with calcium ion mobilization within cells. The compound's effects are contingent upon the presence of extracellular sodium ions, which are essential for TRPM5 channel activity .

Comparative Data Table

Case Study 1: TRPM5 Modulation in HEK-293 Cells

In experiments conducted using HEK-293 cells that stably express human TRPM5, the application of this compound resulted in measurable increases in fluorescence indicative of changes in membrane potential. This was assessed using Fluorimetric Imaging Plate Reader (FLIPR) technology, which allowed for real-time monitoring of ion channel activity.

- Experimental Setup : Cells were treated with varying concentrations of this compound alongside carbachol.

- Results : Enhanced fluorescence signals were recorded, confirming that this compound effectively potentiates TRPM5 activation.

Case Study 2: Identification through High-Throughput Screening

A high-throughput screening process involving over 15,000 compounds identified this compound as a leading candidate for enhancing TRPM5 activity. The screening employed both positive and negative controls to validate results.

Propiedades

IUPAC Name |

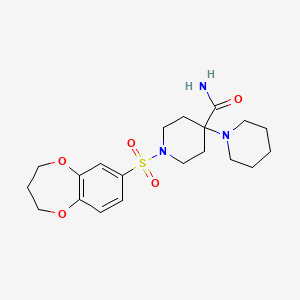

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O5S/c21-19(24)20(22-9-2-1-3-10-22)7-11-23(12-8-20)29(25,26)16-5-6-17-18(15-16)28-14-4-13-27-17/h5-6,15H,1-4,7-14H2,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAGTLJBBQXFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.